molecular formula C11H16N4 B11898514 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- CAS No. 646056-21-5

1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-

Cat. No.: B11898514
CAS No.: 646056-21-5
M. Wt: 204.27 g/mol
InChI Key: UTDCHRIOAZMHNF-UHFFFAOYSA-N
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Description

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyrazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with diazaspiro compounds in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of pyrazine and diazaspiro moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spiro structure that incorporates a diazaspiro framework with a pyrazine moiety. Its chemical formula is C12_{12}H22_{22}N2_2O2_2, and it features unique steric and electronic properties that contribute to its biological activity.

PropertyValue
Molecular Weight226.32 g/mol
CAS Number646056-21-5
SolubilityModerate in DMSO
Melting PointNot available

Antimicrobial Properties

Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study showed that treatment with the compound led to a significant decrease in cell viability in human breast cancer cell lines (MDA-MB-231) .

Case Study: Efficacy Against Trypanosomiasis

A notable case study involved the evaluation of 1,7-Diazaspiro[4.4]nonane derivatives for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted that modifications to the compound's structure enhanced its potency and solubility, making it a promising candidate for further development as an anti-trypanosomal agent .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeObserved Effect
AntimicrobialStaphylococcus aureusCell wall disruption
AntimicrobialEscherichia coliInhibition of metabolic pathways
AnticancerMDA-MB-231 (breast cancer)Induction of apoptosis
AntiparasiticTrypanosoma bruceiPotent inhibition

The biological activity of 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Signal Transduction Modulation : It can modulate signaling pathways associated with cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Properties

CAS No.

646056-21-5

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-11(3-4-13-9-11)15(7-1)10-8-12-5-6-14-10/h5-6,8,13H,1-4,7,9H2

InChI Key

UTDCHRIOAZMHNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NC=CN=C3

Origin of Product

United States

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